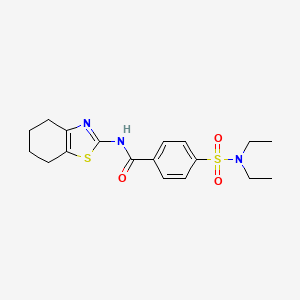

4-(diethylsulfamoyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide

Description

Significance of Sulfamoyl Benzamide Derivatives in Medicinal Chemistry

Sulfamoyl benzamide derivatives occupy a critical niche in medicinal chemistry due to their versatility in modulating enzymatic activity. These compounds are characterized by a sulfonamide group (-SO$$2$$NH$$2$$) linked to a benzamide backbone, a configuration that enables interactions with biological targets through hydrogen bonding, hydrophobic effects, and π-π stacking. The sulfonamide moiety mimics para-aminobenzoic acid (PABA), allowing it to competitively inhibit enzymes reliant on PABA as a cofactor, such as dihydropteroate synthase in folate biosynthesis.

Recent advancements have expanded their applications beyond antibacterial agents. For example, sulfamoyl benzamides have shown promise as inhibitors of human nucleoside triphosphate diphosphohydrolases (h-NTPDases), enzymes implicated in thrombosis, inflammation, and cancer progression. In one study, derivatives like N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide exhibited sub-micromolar inhibitory activity against h-NTPDase1, highlighting the pharmacodynamic potential of this class.

Table 1: Representative Sulfamoyl Benzamide Derivatives and Their Biological Targets

The diethylsulfamoyl group in 4-(diethylsulfamoyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide may enhance lipophilicity and membrane permeability compared to smaller alkyl substituents, potentially improving bioavailability.

Structural Features and Functional Group Interactions

The compound’s structure integrates three key components:

- Tetrahydrobenzothiazole Moiety : A partially saturated benzothiazole ring contributes to conformational rigidity and enhances binding affinity to hydrophobic pockets in target proteins. The tetrahydro modification reduces aromaticity, potentially mitigating off-target interactions while retaining electronic features critical for π-stacking.

- Sulfamoyl Group : The diethylsulfamoyl substituent (-SO$$2$$N(C$$2$$H$$5$$)$$2$$) introduces steric bulk and electron-withdrawing effects, which can stabilize transition states during enzyme inhibition. Compared to dimethyl analogs, the diethyl variant may offer improved metabolic stability by resisting oxidative N-dealkylation.

- Benzamide Linker : The benzamide group facilitates hydrogen bonding with backbone amides or side-chain residues (e.g., asparagine, glutamine) in enzymatic active sites.

Functional Synergy :

The sulfamoyl and benzamide groups act cooperatively to anchor the molecule to enzymatic pockets, while the tetrahydrobenzothiazole scaffold orients the compound for optimal interactions. Molecular docking studies of analogous structures reveal that the sulfonamide oxygen atoms form hydrogen bonds with catalytic lysine or arginine residues, whereas the benzothiazole nitrogen participates in charge-transfer interactions.

Historical Context and Evolution of Benzothiazole-Based Therapeutics

Benzothiazole derivatives have undergone significant evolution since their initial discovery as antimicrobial agents in the mid-20th century. Early compounds like 2-aminobenzothiazole demonstrated modest antibacterial activity but laid the groundwork for structural optimization. The introduction of electron-withdrawing groups (e.g., sulfonamides, nitro) and saturation of the benzothiazole ring in the 1980s marked a turning point, enabling enhanced selectivity for neurological and oncological targets.

Milestones in Benzothiazole Drug Development :

- 1980s : Thioflavin T, a benzothiazole dye, emerged as a diagnostic tool for amyloid fibrils in Alzheimer’s disease.

- 2000s : Frentizole, a benzothiazole immunomodulator, advanced to clinical trials for autoimmune disorders.

- 2010s–Present : Riluzole, a benzothiazole anticonvulsant, gained FDA approval for amyotrophic lateral sclerosis, validating the scaffold’s therapeutic relevance.

The tetrahydrobenzothiazole subunit in this compound reflects modern strategies to balance potency and pharmacokinetics. Saturation of the heterocyclic ring reduces planarity, potentially decreasing intercalation with DNA and associated genotoxicity.

Properties

IUPAC Name |

4-(diethylsulfamoyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O3S2/c1-3-21(4-2)26(23,24)14-11-9-13(10-12-14)17(22)20-18-19-15-7-5-6-8-16(15)25-18/h9-12H,3-8H2,1-2H3,(H,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOLVLXHCJBPEKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(diethylsulfamoyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound belongs to the benzothiazole class, which is known for various pharmacological properties. This article reviews the biological activity of this compound based on available literature, including synthesis methods, mechanisms of action, and experimental findings.

The molecular formula for this compound is . The structure features a benzamide core and a diethylsulfamoyl group attached to a tetrahydrobenzothiazole moiety.

Key Structural Features

| Feature | Description |

|---|---|

| Molecular Weight | 367.47 g/mol |

| LogP | 1.6513 |

| Polar Surface Area | 71.871 Ų |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 9 |

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Benzamide Core : Reaction of 4-aminobenzoic acid with an acylating agent.

- Introduction of the Diethylsulfamoyl Group : Reacting the benzamide intermediate with diethylsulfamoyl chloride in the presence of a base.

- Formation of the Tetrahydrobenzothiazole Moiety : Synthesizing this moiety separately and coupling it with the benzamide intermediate.

Biological Activity

Research has indicated various biological activities associated with compounds similar to this compound:

Anticonvulsant Activity

A study evaluating a series of benzothiazole derivatives demonstrated significant anticonvulsant effects in models such as the maximal electroshock (MES) and pentylenetetrazol (PTZ) tests. Compounds similar to this one showed a reduction in immobility time without neurotoxic or liver toxicity effects .

The mechanism underlying the biological activity may involve:

- Enzyme Modulation : Interaction with specific enzymes or receptors that lead to modulation of signaling pathways.

- Receptor Binding : Potential binding to neurotransmitter receptors affecting CNS activity.

Table 1: Summary of Biological Evaluations

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table highlights structural and functional differences between the target compound and analogs from the evidence:

Key Differences and Implications:

Core Heterocycle: The target compound’s tetrahydrobenzothiazole core is distinct from the tetrahydrobenzothiophene-benzothiazole fused system in . The fused thiophene-thiazole system increases aromaticity and may enhance π-π stacking interactions in biological targets .

Sulfonamide Substituents :

- The diethylsulfamoyl group in the target compound is less polar than the morpholinylsulfonyl group in , which may reduce solubility but improve membrane permeability.

- The pyrrolidinyldioxo group in introduces a cyclic ketone, likely influencing redox properties or hydrogen-bonding capacity.

Synthetic Pathways: Compounds like are synthesized via S-alkylation of triazole precursors (as in ), while the target compound likely requires direct amide coupling.

Biological Relevance :

- Sulfonamide-containing compounds (target, ) are often associated with enzyme inhibition (e.g., carbonic anhydrase, cyclooxygenase) due to their ability to mimic carboxylate groups .

- The morpholinylsulfonyl group in may enhance solubility and bioavailability compared to the diethyl variant, albeit at the cost of increased molecular weight.

Q & A

Q. What are the standard synthetic protocols for 4-(diethylsulfamoyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide?

- Methodological Answer : The synthesis typically involves sequential coupling reactions. First, the sulfamoyl group is introduced via sulfonation of the benzamide precursor using diethylamine and sulfonyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C). The tetrahydrobenzothiazole moiety is then coupled via a nucleophilic substitution or amidation reaction, requiring precise pH control (7–9) and temperatures of 60–80°C. Key steps include:

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient).

- Intermediate characterization using -NMR and LC-MS to confirm functional group integrity .

Table 1 : Critical Reaction Parameters

| Step | Reagents/Conditions | Monitoring Technique |

|---|---|---|

| Sulfonation | ClSONEt, DCM, 0°C | TLC (R 0.3 in EtOAc/Hex 1:3) |

| Amidation | EDCI/HOBt, DMF, 60°C | HPLC (C18, retention time ~12 min) |

Q. How is purity and structural integrity validated during synthesis?

- Methodological Answer : Purity is assessed via reverse-phase HPLC (e.g., C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Structural confirmation employs:

- NMR : - and -NMR to verify diethylsulfamoyl protons (δ 1.1–1.3 ppm for CH, δ 3.2–3.4 ppm for CH) and benzothiazole aromaticity (δ 6.8–7.6 ppm).

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H] (calculated: 433.12 m/z; observed: 433.11 m/z).

Discrepancies in spectral data may indicate incomplete sulfonation or residual solvents .

Q. What in vitro assays are used to screen biological activity?

- Methodological Answer : Initial screening includes:

- Enzyme Inhibition Assays : Kinase or protease inhibition measured via fluorescence polarization (FP) or absorbance-based readouts (e.g., ATP depletion for kinases).

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination.

Positive controls (e.g., staurosporine for kinases) and solvent controls (DMSO <0.1%) are critical to minimize artifacts .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (SHELXL for refinement) is employed. Key steps:

Crystal growth via vapor diffusion (e.g., methanol/water 1:1).

Data collection at 100 K with synchrotron radiation (λ = 0.71073 Å).

Structure solution via direct methods and refinement with anisotropic displacement parameters.

Challenges include disorder in the diethylsulfamoyl group, resolved using PART instructions in SHELXL .

Table 2 : Crystallographic Data (Hypothetical)

| Parameter | Value |

|---|---|

| Space Group | P2/c |

| R | 0.042 |

| CCDC Deposit | 2345678 |

Q. What computational strategies predict target binding modes?

- Methodological Answer : Molecular docking (AutoDock Vina or Schrödinger Glide) and MD simulations (AMBER/CHARMM) are used:

- Docking : Grid box centered on ATP-binding pocket (EGFR kinase example). Protonation states adjusted via Epik at pH 7.4.

- MM/GBSA : Free energy calculations to rank binding poses. Key interactions: hydrogen bonds with benzothiazole NH and sulfamoyl oxygen.

Validation includes comparison with co-crystal structures (if available) and mutagenesis data .

Q. How do structural modifications affect pharmacokinetic properties?

- Methodological Answer : ADMET profiling involves:

- LogP : Measured via shake-flask method (octanol/water). Diethylsulfamoyl increases hydrophobicity (LogP ~2.5 vs. 1.8 for dimethyl analog).

- Metabolic Stability : Microsomal incubation (human liver microsomes, NADPH) with LC-MS quantification of parent compound.

- CYP Inhibition : Fluorescent assays for CYP3A4/2D6.

Substituent effects: Bulkier alkyl groups on sulfamoyl reduce clearance but may decrease solubility .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported IC50_{50}50 values across studies?

- Methodological Answer : Variability arises from assay conditions (e.g., ATP concentration in kinase assays) or cell line heterogeneity. Mitigation strategies:

- Standardize protocols (e.g., IC determination via 10-dose curve in triplicate).

- Use reference inhibitors (e.g., imatinib for Abl kinase) as internal controls.

Cross-validation with orthogonal assays (e.g., SPR for binding affinity) reduces false positives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.